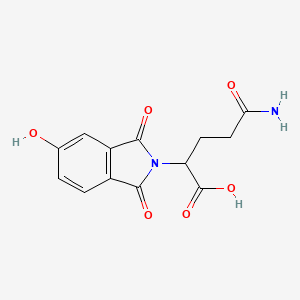
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is a chemical compound with the molecular formula C14H6Na4O8. It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four hydroxyl groups and two sodium ions, making it highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt typically involves the reduction of 9,10-anthraquinone followed by hydroxylation. The reaction conditions often include the use of strong reducing agents such as sodium borohydride or lithium aluminum hydride, followed by treatment with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to prevent over-reduction or side reactions, which can affect the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Further reduction can lead to the formation of leuco compounds, which are colorless and can be used in dyeing processes.
Substitution: The hydroxyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and their derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted anthraquinones with different functional groups.
Applications De Recherche Scientifique
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. By binding to the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-9,10-anthracenedione:
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione:
Uniqueness
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-, tetrasodium salt is unique due to its high solubility in water and its ability to undergo multiple types of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
68929-10-2 |
|---|---|
Formule moléculaire |
C14H6Na4O6 |
Poids moléculaire |
362.15 g/mol |
Nom IUPAC |
tetrasodium;5,8-dioxo-6,7-dihydroanthracene-1,4,9,10-tetrolate |
InChI |
InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-2,15-16,19-20H,3-4H2;;;;/q;4*+1/p-4 |
Clé InChI |
IGDYPASPGDRRAB-UHFFFAOYSA-J |
SMILES canonique |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




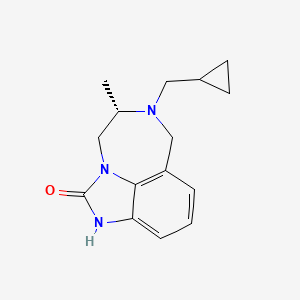

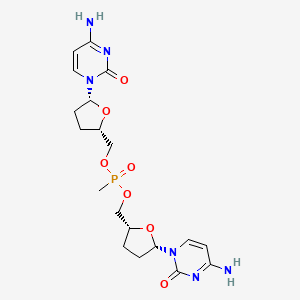
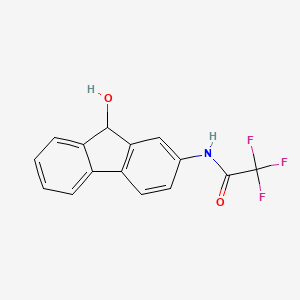
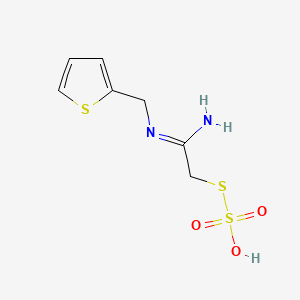
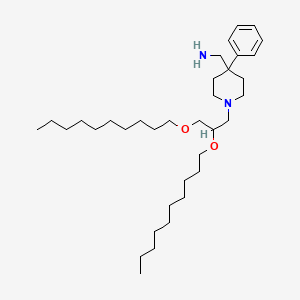
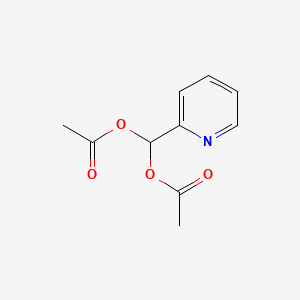
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
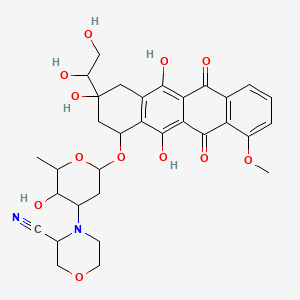
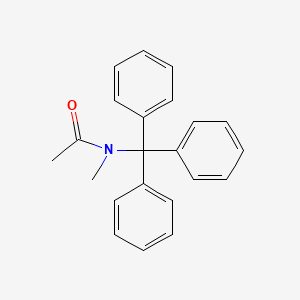
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
